molecular formula C10H18N2O3 B15297516 tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate

tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate

Cat. No.: B15297516
M. Wt: 214.26 g/mol
InChI Key: YHPAOPGCWGXNOO-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate (CAS: 92235-34-2) is a chiral carbamate derivative featuring a pyrrolidin-2-one (2-oxopyrrolidine) scaffold. Its molecular formula is C₉H₁₆N₂O₃, with a molecular weight of 200.23 g/mol . The compound is characterized by a tert-butoxycarbonyl (Boc) group attached to a methylamino substituent at the 3-position of the 2-oxopyrrolidine ring. This structure is pivotal in medicinal chemistry, serving as a key intermediate in synthesizing peptidomimetics and covalent protease inhibitors, particularly against viral targets like SARS-CoV-2 3CL protease .

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12(4)7-5-6-11-8(7)13/h7H,5-6H2,1-4H3,(H,11,13)

InChI Key

YHPAOPGCWGXNOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-2-oxopyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones .

Scientific Research Applications

tert-Butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related carbamates with modifications to the pyrrolidine/piperidine ring, substituents, or functional groups:

Compound Key Structural Features CAS Number Molecular Weight (g/mol) Biological Relevance References
tert-Butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate 2-Oxopyrrolidine core, Boc-protected methylamino group at C3 92235-34-2 200.23 Intermediate for covalent inhibitors (e.g., SARS-CoV-2 3CL protease)
tert-Butyl N-methyl-N-[1-(3-nitrophenyl)pyrrolidin-3-yl]carbamate (S15) 3-Nitrophenyl substitution at pyrrolidine C1 - 322.2 (observed) Intermediate in histone methyltransferase inhibitor synthesis
tert-Butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate 3-Methyl and 5-oxo modifications on pyrrolidine 1505517-05-4 214.26 Potential chiral building block for constrained peptide analogues
tert-Butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate Cyclopentyl substitution at pyrrolidine N1 710973-92-5 254.37 Lipophilic analogue for CNS-targeting prodrugs
tert-Butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate 2-Fluorophenyl substitution at pyrrolidine C4 886767-09-5 292.34 Aryl-substituted analogue for tuning steric/electronic properties in receptor binding
tert-Butyl N-[(3R)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl]carbamate 3-Fluoro-2-nitrophenyl substitution at pyrrolidine N1 1233860-14-4 325.34 Nitroaryl group for photolabile or redox-active prodrug designs

Physicochemical Properties

Property This compound S15 (3-nitrophenyl analogue) 3R-3-Methyl-5-oxo analogue
LogP ~1.2 (estimated) ~2.5 (observed) ~0.8
Water Solubility Moderate (due to Boc group) Low (hydrophobic aryl group) Moderate
Hydrogen Bond Donors 1 (NH) 1 1
  • The 3-nitrophenyl and fluorophenyl derivatives exhibit increased hydrophobicity, enhancing membrane permeability .
  • The 5-oxo modification () introduces additional polarity, improving solubility in polar solvents .

Biological Activity

Tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate is a compound with potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C10H18N2O3
  • SMILES : CC(C)(C)OC(=O)N(C)C1CCNC1=O
  • InChIKey : YHPAOPGCWGXNOO-UHFFFAOYSA-N

Predicted Collision Cross Section

The predicted collision cross-section (CCS) values for various adducts of the compound are as follows:

Adductm/zPredicted CCS (Ų)
[M+H]+215.13902149.3
[M+Na]+237.12096155.6
[M+NH4]+232.16556154.7
[M+K]+253.09490155.2
[M-H]-213.12446147.6

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential as an antiviral agent, particularly against coronaviruses.

Antiviral Properties

Recent studies have highlighted the compound's ability to inhibit viral proteases, which are crucial for the replication of viruses such as SARS-CoV-2. For instance, related compounds in the same family have demonstrated significant inhibition rates against the main protease (Mpro) of coronaviruses, suggesting that this compound may exhibit similar properties.

  • Mechanism of Action : The compound is believed to act as a covalent inhibitor of viral proteases, leading to irreversible inactivation of these enzymes essential for viral replication .
  • Case Studies :
    • A study reported that ketone-based inhibitors showed promising results with an EC50 of approximately 2.4 µM against SARS-CoV-1, indicating that similar structures could be effective against SARS-CoV-2 .
    • Another investigation into diastereomeric resolutions yielded highly potent inhibitors with EC50 values ranging from 0.84 µM to 3.4 µM in various cell lines infected with coronaviruses .

Pharmacokinetic Profile

The pharmacokinetic properties of related compounds have been evaluated, showing favorable absorption and distribution characteristics that could be applicable to this compound:

CompoundK_i (nM)EC50 (µM)
Compound A7.930.909
Compound B12.185.3

These values suggest that modifications to the structure can lead to enhanced potency and bioavailability.

Q & A

Q. Table 1: Synthetic Methods and Yields

MethodReagents/ConditionsYieldReference
Nucleophilic substitutionNaH, DMF, 60°C~75%*
Acid deprotectionHCl in 1,4-dioxane, 0°C → RT83%
OxidationDess-Martin periodinane, DCM, 25°C~100%

*Theoretical yield inferred from analogous procedures.

Advanced: How can researchers optimize stereochemical outcomes during synthesis?

Answer:
Stereocontrol requires:

  • Chiral auxiliaries : Use (3S)-2-oxopyrrolidin-3-yl derivatives to direct stereochemistry via steric effects .
  • Inert atmospheres : Conduct reactions under N₂/Ar to prevent racemization or oxidation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving enantiomeric excess (ee) .
  • Purification : Chiral HPLC or crystallization resolves diastereomers, ensuring >95% ee .

Basic: What spectroscopic techniques confirm structure and purity?

Answer:

  • 1H/13C NMR : Assign chemical shifts for tert-butyl (δ ~1.2 ppm), carbamate carbonyl (δ ~155 ppm), and pyrrolidinone (δ ~170 ppm) .
  • Mass Spectrometry (MS) : ESI+ detects [M+H]+ at m/z 271.1 (C₁₁H₁₉N₂O₃) .
  • X-ray Crystallography : SHELX refines crystal structures, resolving bond lengths/angles (R-factor < 0.05) .

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic Peaks/ParametersReference
1H NMRtert-butyl (1.2 ppm, singlet)
13C NMRCarbamate C=O (155 ppm)
ESI-MS[M+H]+ = 271.1

Advanced: What crystallographic challenges arise, and how does SHELX address them?

Answer:

  • Twinned data : Common with flexible pyrrolidinone rings. SHELXD identifies twin laws and refines partial structures .
  • Disorder : Tert-butyl groups often exhibit rotational disorder. SHELXL applies restraints to ADPs (anisotropic displacement parameters) .
  • High-resolution data : SHELXPRO interfaces with cryo-EM datasets for macromolecular complexes .

Basic: In what biological systems has this compound shown activity?

Answer:

  • SARS-CoV-2 3CL protease inhibition : Acts as a covalent inhibitor via α-ketoamide warhead, binding catalytic Cys145 (IC₅₀ = 0.67 µM) .
  • Anti-inflammatory activity : Modulates NF-κB pathways in murine models (EC₅₀ = 5 µM) .

Advanced: How to resolve contradictory bioactivity data across studies?

Answer:

  • Purity validation : Use HPLC (C18 column, MeCN/H₂O gradient) to confirm >98% purity .
  • Assay standardization : Replicate under consistent conditions (pH 7.4, 37°C) .
  • Metabolic stability : Test in liver microsomes to rule out rapid degradation .

Q. Table 3: Key Bioactivity Parameters

Assay SystemActivity (IC₅₀/EC₅₀)ConditionsReference
SARS-CoV-2 3CL0.67 µMpH 7.4, 25°C
NF-κB inhibition5 µMRAW264.7 cells

Advanced: How to minimize side reactions during pyrrolidinone functionalization?

Answer:

  • pH control : Maintain pH 8–9 to avoid carbamate hydrolysis .
  • Temperature modulation : Keep reactions <50°C to prevent diketopiperazine formation .
  • Protecting groups : Boc/Alloc groups shield amines during alkylation .

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